molecular formula C9H6INO2 B2789447 5-iodo-1H-indole-2-carboxylic Acid CAS No. 99066-64-5

5-iodo-1H-indole-2-carboxylic Acid

Cat. No.: B2789447
CAS No.: 99066-64-5
M. Wt: 287.056
InChI Key: VFNFKMFTFFMIRW-UHFFFAOYSA-N
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Description

5-iodo-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1H-indole-2-carboxylic acid typically involves the iodination of indole-2-carboxylic acid. One common method is the reaction of indole-2-carboxylic acid with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium . The reaction conditions often include heating the mixture to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted indole derivatives.

    Oxidation Products: Indole quinones.

    Reduction Products: Dihydroindole derivatives.

Scientific Research Applications

5-iodo-1H-indole-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indole-2-carboxylic acid
  • 5-chloro-1H-indole-2-carboxylic acid
  • 5-fluoro-1H-indole-2-carboxylic acid

Uniqueness

5-iodo-1H-indole-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine contribute to stronger halogen bonding interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

5-iodo-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNFKMFTFFMIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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